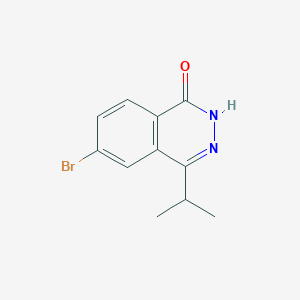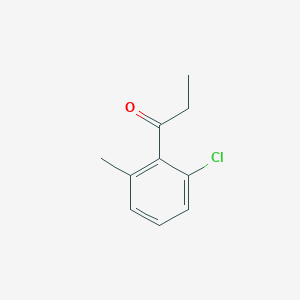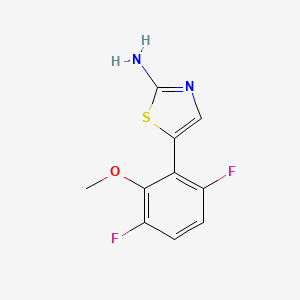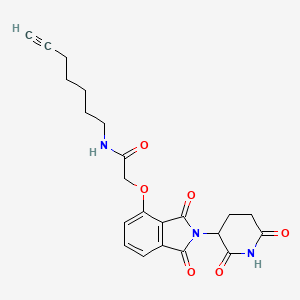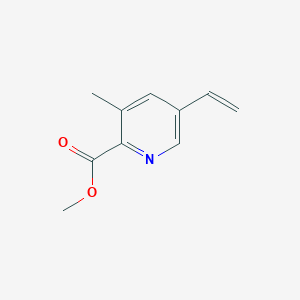
Methyl 3-methyl-5-vinylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-5-vinylpicolinate is an organic compound with the molecular formula C10H11NO2 It is a derivative of picolinic acid, featuring a vinyl group at the 5-position and a methyl ester at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-5-vinylpicolinate typically involves the esterification of 3-methyl-5-vinylpicolinic acid. One common method is the reaction of 3-methyl-5-vinylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{3-methyl-5-vinylpicolinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-methyl-5-vinylpicolinate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 3-methyl-5-vinylpicolinic acid or 3-methyl-5-formylpicolinate.
Reduction: 3-methyl-5-vinylpicolinyl alcohol.
Substitution: Various substituted picolinates depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-5-vinylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-5-vinylpicolinate is primarily related to its ability to interact with biological targets through its functional groups. The vinyl group can participate in electrophilic addition reactions, while the ester group can undergo hydrolysis to release the active picolinic acid derivative. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-methylpicolinate: Lacks the vinyl group, making it less reactive in certain chemical reactions.
Methyl 5-vinylpicolinate: Lacks the methyl group at the 3-position, altering its steric and electronic properties.
Ethyl 3-methyl-5-vinylpicolinate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Uniqueness: Methyl 3-methyl-5-vinylpicolinate is unique due to the presence of both the vinyl and methyl ester groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
1360952-36-8 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
methyl 5-ethenyl-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-4-8-5-7(2)9(11-6-8)10(12)13-3/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
PNYLQKFZBXJSCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C(=O)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




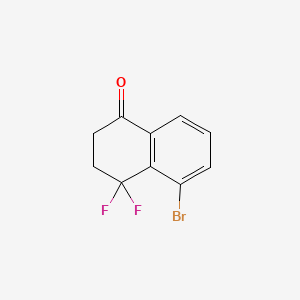
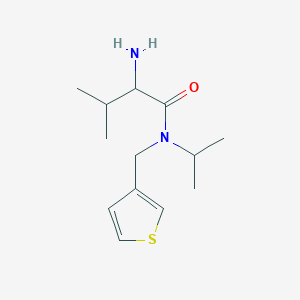
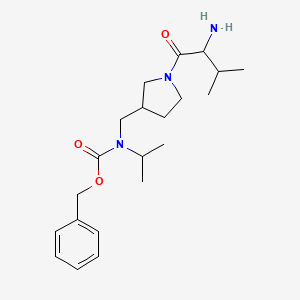
![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)
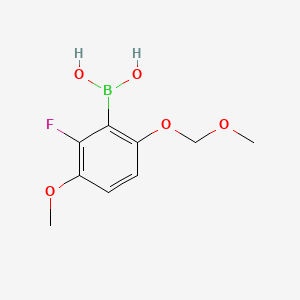

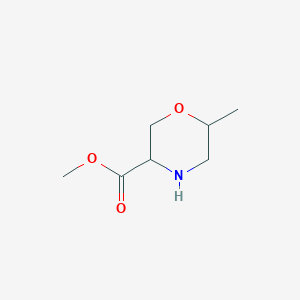
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)
